molecular formula C13H23NO3S B2582581 Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448068-70-9

Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2582581
CAS No.: 1448068-70-9
M. Wt: 273.39
InChI Key: HNUDHSPGWXAKPO-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone is a chemical compound that features a cyclohexyl group attached to a piperidine ring, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride.

    Attachment of the Cyclohexyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity or stability, while the cyclohexyl group can influence its hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Sulfonyl Compounds: Compounds like sulfonamides and sulfones have similar sulfonyl groups and are used in medicinal chemistry for their antimicrobial properties.

Uniqueness

Cyclohexyl(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group, piperidine ring, and methylsulfonyl group allows for diverse applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

cyclohexyl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUDHSPGWXAKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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